molecular formula C5H4N2O3S B109501 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid CAS No. 73150-67-1

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Cat. No. B109501
CAS RN: 73150-67-1
M. Wt: 172.16 g/mol
InChI Key: VMASTYPGLHRVNL-UHFFFAOYSA-N
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Patent
US04667040

Procedure details

To 10.1 g of 2-(2-aminothiazol-4-yl)thioglyoxylic S-acid methyl ester and 80 ml of water was added 10.6 g of sodium carbonate with ice-cooling, and the resulting mixture was stirred at the same temperature for 1 hour. Subsequently, the thus obtained reaction mixture was adjusted to pH 2.5 with 6N hydrochloric acid at the same temperature. The deposited crystals were collected by filtration, washed with water, and then dried to obtain 6.2 g (67.8% yield) of 2-(2-aminothiazol-4-yl)glyoxylic acid having a melting point of above 200° C.
Name
2-(2-aminothiazol-4-yl)thioglyoxylic S-acid methyl ester
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3](=[O:12])[C:4]([C:6]1[N:7]=[C:8]([NH2:11])[S:9][CH:10]=1)=[O:5].C(=O)([O-])[O-:14].[Na+].[Na+].Cl>O>[NH2:11][C:8]1[S:9][CH:10]=[C:6]([C:4](=[O:5])[C:3]([OH:12])=[O:14])[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
2-(2-aminothiazol-4-yl)thioglyoxylic S-acid methyl ester
Quantity
10.1 g
Type
reactant
Smiles
CSC(C(=O)C=1N=C(SC1)N)=O
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
Subsequently, the thus obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
The deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 67.8%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.